molecular formula C10H7Cl2NO2 B2759901 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 441801-00-9

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B2759901
CAS RN: 441801-00-9
M. Wt: 244.07
InChI Key: WPRCUFHYPTYFBP-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-methyl-1H-indole” is a trisubstituted indole used in the preparation of various biologically active compounds . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential to be a target . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions and has been used in the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular formula of “4,6-Dichloro-3-methyl-1H-indole” is C9H7Cl2N . The average mass is 200.065 Da and the monoisotopic mass is 198.995560 Da .


Chemical Reactions Analysis

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The binding results of indole-2-carboxylic acid derivatives revealed that all these compounds effectively bound with the active site of HIV-1 integrase .


Physical And Chemical Properties Analysis

The boiling point of “4,6-Dichloro-2-methyl-1H-indole” is predicted to be 336.7±37.0 °C and the density is predicted to be 1.408±0.06 g/cm3 . The pKa is predicted to be 15.77±0.30 .

Scientific Research Applications

Safety And Hazards

The safety symbols for “4,6-Dichloro-2-methyl-1H-indole” are GHS07 and the signal word is Warning . The hazard statements are H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

Future Directions

Indoles have shown good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRCUFHYPTYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid

CAS RN

441801-00-9
Record name 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
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